molecular formula C13H18ClN3 B1465610 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline CAS No. 1271072-33-3

1-(2-Chloropyrimidin-4-yl)-decahydroquinoline

Cat. No. B1465610
M. Wt: 251.75 g/mol
InChI Key: VKPQYEWQOLOTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Chloropyrimidin-4-yl)piperidin-3-ol” is a heterocyclic organic compound that contains a pyrimidine ring with a chlorine atom and a hydroxyl group attached to it . It belongs to the class of pyrimidine compounds that are important in various biological processes.


Molecular Structure Analysis

The molecular structure of “1-(2-Chloropyrimidin-4-yl)piperidin-3-ol” includes a pyrimidine ring with a chlorine atom and a hydroxyl group attached to it . The InChI key for this compound is OZTKPDVMLVHPOB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Chloropyrimidin-4-ol”, include a molecular weight of 130.532, a density of 1.5±0.1 g/cm3, a boiling point of 328.1±15.0 °C at 760 mmHg, and a flash point of 152.3±20.4 °C .

Scientific Research Applications

1. Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications . These compounds are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Methods of Application : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
  • Results or Outcomes : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives

  • Application Summary : This study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
  • Methods of Application : The study involves the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives .
  • Results or Outcomes : Compound 18c emerged as a standout candidate, demonstrating robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . Additionally, compound 18c displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells, along with favorable safety profiles in hERG testing .

3. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary : This research focuses on the synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
  • Methods of Application : The study involves the elaboration of the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
  • Results or Outcomes : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

4. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary : This research focuses on the synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
  • Methods of Application : The study involves the elaboration of the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
  • Results or Outcomes : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

Safety And Hazards

The safety and hazards of “1-(2-Chloropyrimidin-4-yl)piperidin-3-ol” include a hazard classification of Acute Tox. 3 Oral, with hazard statements H301 .

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c14-13-15-8-7-12(16-13)17-9-3-5-10-4-1-2-6-11(10)17/h7-8,10-11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPQYEWQOLOTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyrimidin-4-yl)-decahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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